molecular formula C17H14BrClN2O4 B11571835 5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11571835
M. Wt: 425.7 g/mol
InChI Key: WKOVQJSNPUKNIL-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the bromination and chlorination of a phenol derivative to form 2-bromo-4-chlorophenol.

    Etherification: The phenol intermediate undergoes etherification with a suitable alkylating agent, such as methyl iodide, to form 2-bromo-4-chlorophenoxy methyl ether.

    Formation of the Oxadiazole Ring: The ether intermediate is then reacted with a hydrazine derivative and a carboxylic acid derivative to form the 1,2,4-oxadiazole ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and phenyl groups.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid
  • (2-Bromo-4,5-dimethoxyphenyl)methanol
  • 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde

Uniqueness

Compared to similar compounds, 5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential applications. The oxadiazole ring also imparts specific properties that differentiate it from other heterocyclic compounds.

Properties

Molecular Formula

C17H14BrClN2O4

Molecular Weight

425.7 g/mol

IUPAC Name

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H14BrClN2O4/c1-22-14-5-3-10(7-15(14)23-2)17-20-16(25-21-17)9-24-13-6-4-11(19)8-12(13)18/h3-8H,9H2,1-2H3

InChI Key

WKOVQJSNPUKNIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br)OC

Origin of Product

United States

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